REACTION_CXSMILES
|
[C:1]1([C:7](=O)[CH2:8][O:9][CH2:10][CH:11]=[CH2:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C-]#N.[K+].[C:17](=[O:20])([O-])[O-].[NH4+:21].[NH4+:22].[CH2:23]([OH:25])C.O>CCCCCCC.C(OCC)(=O)C.O>[C:1]1([C:7]2([CH2:8][O:9][CH2:10][CH:11]=[CH2:12])[C:23](=[O:25])[NH:22][C:17](=[O:20])[NH:21]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4.5,6.7,8.9|
|
Name
|
|
Quantity
|
0.775 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(COCC=C)=O
|
Name
|
|
Quantity
|
0.575 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
ethanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O.O
|
Name
|
50/50
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic solution is washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(NC(NC1=O)=O)COCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |